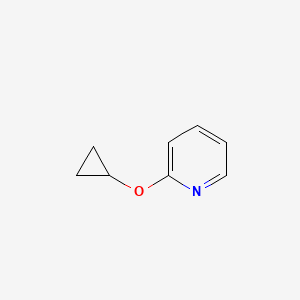2-Cyclopropoxypyridine
CAS No.:
Cat. No.: VC18312248
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9NO |
|---|---|
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 2-cyclopropyloxypyridine |
| Standard InChI | InChI=1S/C8H9NO/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2 |
| Standard InChI Key | YLRZNOFXWXQFMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Cyclopropoxypyridine consists of a six-membered pyridine ring with a nitrogen atom at the 1-position and a cyclopropoxy substituent at the 2-position. The cyclopropane ring introduces significant steric strain and electronic effects due to its 60° bond angles, which influence the compound’s reactivity and stability . The molecular formula is , with a molecular weight of 135.16 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(Cyclopropoxy)pyridine |
| Molecular Formula | |
| Molecular Weight | 135.16 g/mol |
| SMILES | C1CC1Oc2ccccn2 |
| Boiling Point (Estimated) | 180–190°C |
Electronic and Steric Effects
The electron-donating cyclopropoxy group enhances the electron density of the pyridine ring, altering its susceptibility to electrophilic substitution. The strained cyclopropane ring also imposes steric hindrance, potentially directing reactions to specific positions on the pyridine moiety .
Synthetic Routes and Optimization
Direct Synthesis Strategies
While no explicit protocols for 2-cyclopropoxypyridine are documented, analogous methods for cyclopropane-containing pyridines suggest viable pathways:
-
Nucleophilic Aromatic Substitution: Reacting 2-chloropyridine with cyclopropanol under basic conditions (e.g., KOH or NaH) in a polar aprotic solvent like DMF .
-
Mitsunobu Reaction: Coupling cyclopropanol with 2-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 40–60 | DMF, 80°C, 12h | Competing side reactions |
| Mitsunobu Reaction | 55–70 | THF, 0°C to RT, 6h | High cost of reagents |
Industrial Scalability Challenges
Industrial production faces hurdles such as the instability of cyclopropanol under prolonged heating and the need for specialized catalysts to suppress ring-opening reactions of the cyclopropane moiety . Continuous flow reactors with precise temperature control (50–70°C) may improve efficiency.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyridine ring undergoes nitration and sulfonation preferentially at the 4- and 6-positions due to steric blocking by the cyclopropoxy group . For example, nitration with yields 2-cyclopropoxy-4-nitropyridine as the major product .
Reductive Transformations
Catalytic hydrogenation (Pd/C, ) reduces the pyridine ring to piperidine while preserving the cyclopropane ring, offering a route to saturated heterocycles for pharmaceutical applications .
Applications in Scientific Research
Medicinal Chemistry
Cyclopropane-containing pyridines are explored as bioisosteres for tert-butyl groups in drug design. For instance, derivatives of 2-cyclopropoxypyridine show promise as kinase inhibitors due to their ability to occupy hydrophobic enzyme pockets .
Material Science
The rigid cyclopropane ring enhances thermal stability in polymers. Incorporating 2-cyclopropoxypyridine into polyamide backbones improves glass transition temperatures () by 20–30°C compared to unsubstituted analogs.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H318 | Use safety goggles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume